Enzymatic Hydrolysis Rate Relative to the Native Substrate N-Carbamoylsarcosine
Under identical assay conditions using purified N-carbamoylsarcosine amidohydrolase from Pseudomonas putida 77, (Methylcarbamoyl)-D-alanine exhibits a relative hydrolysis rate of 12.8, placing it between the preferred substrate N-carbamoylsarcosine (100) and the non-methylated analog N-carbamoyl-D-alanine (7.3) [1]. This intermediate activity profile positions the compound as a useful mechanistic probe for structure–activity relationship (SAR) studies of the enzyme's active site.
| Evidence Dimension | Relative hydrolysis rate by N-carbamoylsarcosine amidohydrolase |
|---|---|
| Target Compound Data | 12.8 (relative to N-carbamoylsarcosine = 100) |
| Comparator Or Baseline | N-Carbamoylsarcosine (100); N-Carbamoylglycine (9.8); N-Carbamoyl-D-alanine (7.3) |
| Quantified Difference | 12.8% of the activity of N-carbamoylsarcosine; 1.75-fold higher than N-carbamoyl-D-alanine |
| Conditions | Purified enzyme from Pseudomonas putida 77; activity measured via ammonia/CO₂ release; Km for N-carbamoylsarcosine = 3.2 mM [1] |
Why This Matters
Demonstrates that the compound is a bona fide substrate—not an inhibitor—with a defined kinetic rank, enabling researchers to select it over faster- or slower-turnover analogs depending on the desired assay sensitivity or catalytic flux.
- [1] Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. Journal of Biological Chemistry, 261(25), 11832–11839. View Source
